molecular formula C16H15NO3S2 B2629686 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 17385-92-1

4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No. B2629686
CAS RN: 17385-92-1
M. Wt: 333.42
InChI Key: QQSOHHXEKGNSCC-UHFFFAOYSA-N
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Description

4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanoic acid, also known as OTB, is a synthetic compound that has gained attention for its potential use in scientific research. In

Scientific Research Applications

Aldose Reductase Inhibition and Pharmacological Activities

(4-oxo-2-thioxothiazolidin-3-yl)acetic acids, related structurally to the compound , exhibit a broad spectrum of pharmacological activities. Particularly, they function as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These compounds show remarkable inhibitory action against aldose reductase, with some derivatives outperforming epalrestat, the only clinically used inhibitor. Their inhibitory mechanism involves key interactions within the enzyme's binding site and demonstrates low cytotoxicity towards certain cell lines. These findings suggest the potential for developing new therapeutics targeting aldose reductase-related pathologies (Kučerová-Chlupáčová et al., 2020).

Antimicrobial Activity

The antimicrobial properties of rhodanine-3-acetic acid derivatives, akin to the chemical structure of the subject compound, have been explored against a range of microbial species. These compounds exhibit pronounced activity against mycobacteria, including Mycobacterium tuberculosis. Their effectiveness spans a spectrum of Gram-positive bacteria, demonstrating significant inhibitory effects, particularly against methicillin-resistant Staphylococcus aureus. These findings underscore the potential of these derivatives as candidates for developing new antimicrobial agents (Krátký et al., 2017).

Synthesis and Optical Properties

The synthesis of novel chromophores with structures related to the compound of interest has led to intriguing photophysical properties. These chromophores exhibit significant absorption and emission wavelengths, showcasing large stroke shifts and unique intramolecular charge transfer characteristics. Their behavior in different solvent environments and under varying viscosity conditions has been thoroughly investigated, providing valuable insights into their potential application in various optical and electronic domains (Jachak et al., 2021).

Anticancer and Antiangiogenic Properties

Derivatives of thioxothiazolidin-4-one, structurally similar to the compound , have been studied for their anticancer and antiangiogenic effects. These derivatives demonstrate the capability to inhibit tumor growth and angiogenesis, a critical process in cancer progression. Their interaction with cancer cells and the resultant impact on tumor volume, cell number, and lifespan extension in mice models indicate their potential as anticancer agents (Chandrappa et al., 2010).

properties

IUPAC Name

4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-14(19)10-5-11-17-15(20)13(22-16(17)21)9-4-8-12-6-2-1-3-7-12/h1-4,6-9H,5,10-11H2,(H,18,19)/b8-4+,13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSOHHXEKGNSCC-VEJZVKIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanoic acid

CAS RN

17385-92-1
Record name 4-[4-oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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